1-Methyl-3-(tetrahydro-3-furylmethyl)guanidine
Overview
Description
Preparation Methods
The synthesis of 1-Methyl-3-(tetrahydro-3-furylmethyl)guanidine involves several steps. One common method starts with the reaction of 3-chloromethyl tetrahydrofuran with methylamine to form 3-(methylamino)methyl tetrahydrofuran. This intermediate is then reacted with cyanamide to produce the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Methyl-3-(tetrahydro-3-furylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can occur on the tetrahydrofuran ring, leading to the formation of hydroxylated derivatives.
Reduction: The nitro group in the compound can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used but often include hydroxylated, aminated, and substituted derivatives .
Scientific Research Applications
1-Methyl-3-(tetrahydro-3-furylmethyl)guanidine has a wide range of applications in scientific research:
Mechanism of Action
1-Methyl-3-(tetrahydro-3-furylmethyl)guanidine acts as an agonist at the insect nicotinic acetylcholine receptor . By binding to these receptors, it disrupts normal neural transmission, leading to paralysis and death of the insect . This mode of action is distinct from other classes of insecticides, such as organophosphates and carbamates, which inhibit cholinesterase .
Comparison with Similar Compounds
1-Methyl-3-(tetrahydro-3-furylmethyl)guanidine is unique among neonicotinoids due to its tetrahydrofuran moiety, which distinguishes it from other compounds like imidacloprid and thiamethoxam . These structural differences contribute to its distinct chemical properties and biological activity . Similar compounds include:
Properties
IUPAC Name |
2-methyl-1-(oxolan-3-ylmethyl)guanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-9-7(8)10-4-6-2-3-11-5-6/h6H,2-5H2,1H3,(H3,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBWASUSQBEAOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCC1CCOC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8043810 | |
Record name | N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457614-32-3 | |
Record name | 1-Methyl-3-(tetrahydro-3-furylmethyl)guanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457614323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL-3-(TETRAHYDRO-3-FURYLMETHYL)GUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23K2C20YKN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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